REACTION_CXSMILES
|
[NH:1]([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].[CH:10]1[CH:15]=[C:14]2[CH:16]([CH2:23][O:24][C:25](Cl)=[O:26])[C:17]3[C:22]([C:13]2=[CH:12][CH:11]=1)=[CH:21][CH:20]=[CH:19][CH:18]=3.Cl>C(=O)(O)[O-].[Na+].CC(C)=O.[Cl-].[Na+].O>[C:25]([N:1]([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4])([O:24][CH2:23][CH:16]1[C:14]2[C:13](=[CH:12][CH:11]=[CH:10][CH:15]=2)[C:22]2[C:17]1=[CH:18][CH:19]=[CH:20][CH:21]=2)=[O:26] |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the above solution
|
Type
|
CUSTOM
|
Details
|
After 6 hours reaction
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N(CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |